molecular formula C18H24O3 B15144282 Estriol-d3-1

Estriol-d3-1

Cat. No.: B15144282
M. Wt: 291.4 g/mol
InChI Key: PROQIPRRNZUXQM-UHUWLHGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estriol-d3-1, also known as Othis compound, is a deuterium-labeled form of estriol. Estriol is one of the three major estrogens produced by the human body, primarily during pregnancy. It is a weak estrogen compared to estradiol and estrone. The deuterium labeling in this compound is used to trace and quantify the compound during scientific research, particularly in pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol-d3-1 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the estriol molecule. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Estriol-d3-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Estriol-d3-1 has a wide range of applications in scientific research:

Mechanism of Action

Estriol-d3-1 exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .

Comparison with Similar Compounds

Estriol-d3-1 is unique due to its deuterium labeling, which distinguishes it from other estrogens. Similar compounds include:

This compound’s uniqueness lies in its application as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of estrogens.

Properties

Molecular Formula

C18H24O3

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D

InChI Key

PROQIPRRNZUXQM-UHUWLHGCSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.